
HBV-IN-39-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HBV-IN-39-d3 is a deuterated form of HBV-IN-39, which is an inhibitor of the hepatitis B virus. This compound has been developed to have better oral bioavailability compared to its non-deuterated counterpart . It is primarily used in research settings to study its effects on hepatitis B virus replication and potential therapeutic applications.
Méthodes De Préparation
The synthesis of HBV-IN-39-d3 involves the incorporation of deuterium atoms into the molecular structure of HBV-IN-39. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the non-deuterated HBV-IN-39.
Deuteration: Deuterium atoms are introduced into specific positions of the HBV-IN-39 molecule through chemical reactions that replace hydrogen atoms with deuterium.
Purification: The deuterated compound is then purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would involve scaling up these synthetic steps while maintaining stringent quality control to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
HBV-IN-39-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered biological activity.
Applications De Recherche Scientifique
HBV-IN-39-d3 has several scientific research applications, including:
Chemistry: It is used to study the effects of deuteration on the chemical properties and stability of molecules.
Biology: Researchers use this compound to investigate the mechanisms of hepatitis B virus replication and to develop new antiviral therapies.
Medicine: The compound is explored for its potential therapeutic applications in treating hepatitis B infections.
Mécanisme D'action
HBV-IN-39-d3 exerts its effects by inhibiting the replication of the hepatitis B virus. The compound targets specific molecular pathways involved in the viral life cycle, including the inhibition of viral DNA synthesis and the disruption of viral protein production. This leads to a reduction in viral load and prevents the spread of the virus within the host .
Comparaison Avec Des Composés Similaires
HBV-IN-39-d3 is unique due to its deuterated structure, which provides better oral bioavailability compared to its non-deuterated counterpart, HBV-IN-39. Similar compounds include:
HBV-IN-39: The non-deuterated form of this compound, which has lower oral bioavailability.
Other HBV Inhibitors: Compounds like tenofovir and entecavir, which also inhibit hepatitis B virus replication but have different mechanisms of action and pharmacokinetic profiles.
This compound stands out due to its enhanced stability and bioavailability, making it a valuable tool in hepatitis B research and potential therapeutic development.
Propriétés
Formule moléculaire |
C23H28FNO6 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3 |
Clé InChI |
ZKTCGTSGMDPTNG-QEPJKHGMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC |
SMILES canonique |
CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


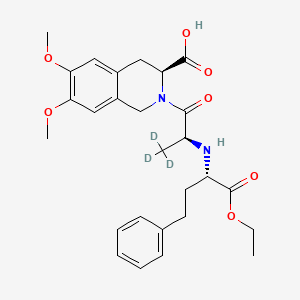
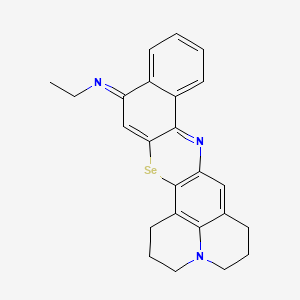
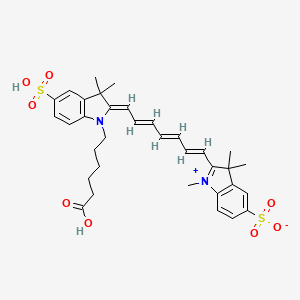
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

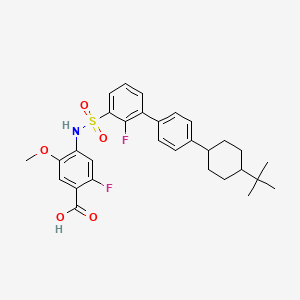
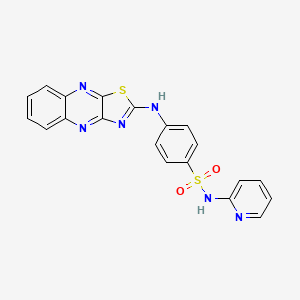

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
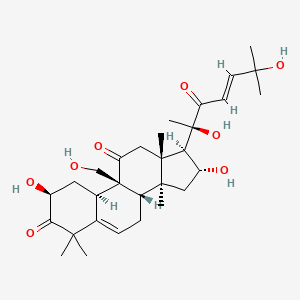
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

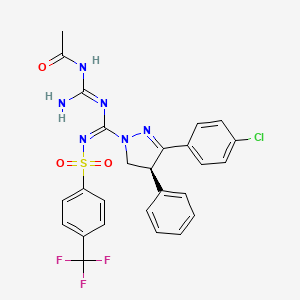
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
